
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a chloro-fluoro substituted phenyl ring, a hydroxyethyl group, a methylsulfonyl group, and a pyrimidinyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, which is functionalized with chloro and fluoro substituents. This is followed by the introduction of the hydroxyethyl group through nucleophilic substitution reactions. The methylsulfonyl group is then added via sulfonation reactions. Finally, the pyrimidinyl carbamate moiety is introduced through carbamation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or sulfonyl groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while nucleophilic substitution of the chloro or fluoro groups may result in the formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the chloro and fluoro substituents may participate in hydrophobic interactions. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate: The compound itself.
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)urea: Similar structure but with a urea moiety instead of a carbamate.
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)amide: Similar structure but with an amide moiety instead of a carbamate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical transformations, making it a versatile compound in various fields of research.
特性
分子式 |
C18H21ClFN3O5S |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
tert-butyl N-[2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-methylsulfonylphenyl]-N-pyrimidin-4-ylcarbamate |
InChI |
InChI=1S/C18H21ClFN3O5S/c1-18(2,3)28-17(25)23(14-5-7-21-10-22-14)16-12(20)9-13(29(4,26)27)11(6-8-24)15(16)19/h5,7,9-10,24H,6,8H2,1-4H3 |
InChIキー |
FFWZFVVYHZBLIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC=C1)C2=C(C(=C(C=C2F)S(=O)(=O)C)CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


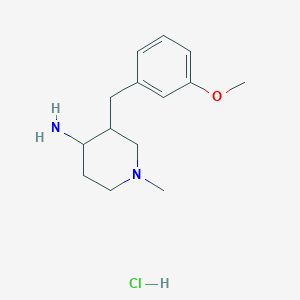


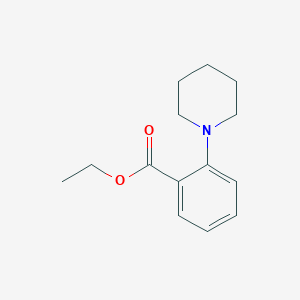
![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
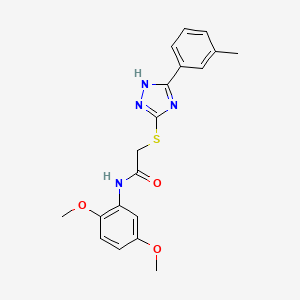
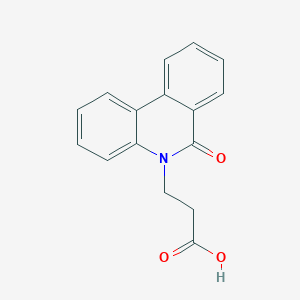
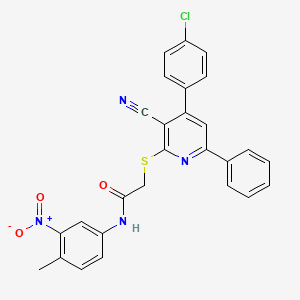
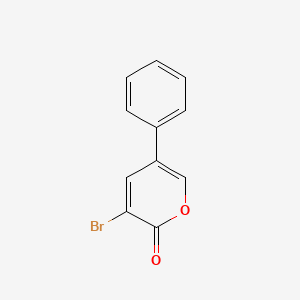
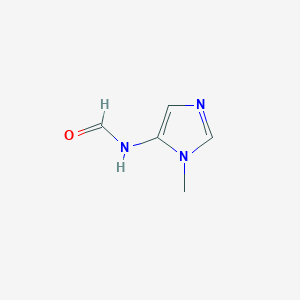
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
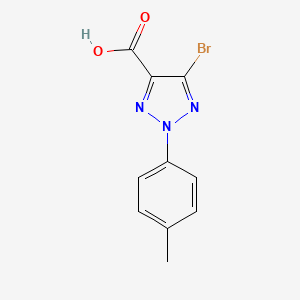
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
